molecular formula C14H26N2O2 B15336536 Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B15336536
M. Wt: 254.37 g/mol
InChI Key: KKAJHMABMVMNCH-UHFFFAOYSA-N
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Description

Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1899102-24-9) is a spirocyclic compound with a molecular formula of C₁₄H₂₆N₂O₂ and a molecular weight of 254.37 g/mol . It features a bicyclic structure comprising a piperidine ring fused to a pyrrolidine ring, with a tert-butoxycarbonyl (Boc) protecting group at the 8-position and a methyl substituent at the 7-position. This compound is commonly used as a building block in pharmaceutical synthesis due to its spirocyclic rigidity, which enhances conformational control in drug candidates. It is commercially available with a purity of ≥97% and is typically supplied in 100 mg quantities for research purposes .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-11-9-14(5-7-15-10-14)6-8-16(11)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3

InChI Key

KKAJHMABMVMNCH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCNC2)CCN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl bromoacetate in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The reaction conditions would be carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers and Functional Group Modifications

  • tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 752234-60-9): This analogue replaces the 7-methyl group with a ketone at the 3-position. It is used in medicinal chemistry for synthesizing kinase inhibitors .
  • tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (QE-7687, CAS: 268550-48-7) :
    Features a ketone at the 1-position. The electron-withdrawing nature of the ketone reduces basicity at the adjacent nitrogen, impacting its utility in acid-mediated coupling reactions .

Ring-Size and Spirojunction Variations

  • 8-Boc-2,8-Diazaspiro[4.5]decane (CAS: 236406-39-6) :
    Lacks the 7-methyl group, resulting in a simpler structure with fewer steric hindrances. This makes it more versatile in nucleophilic substitution reactions .
  • tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS: 189333-03-7) :
    Expands the spiro ring system to a 5.5-membered configuration, increasing molecular weight (C₁₅H₂₈N₂O₂, MW: 280.40) and altering pharmacokinetic properties such as metabolic stability .

Physicochemical Properties

  • tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: Lower melting point (~150°C) attributed to reduced crystallinity .
  • Solubility :
    • The 7-methyl group in the target compound enhances lipophilicity (logP ~2.5) compared to the polar 3-oxo analogue (logP ~1.8), making it more suitable for blood-brain barrier penetration .

Biological Activity

Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate, a compound with the molecular formula C14H26N2O2 and CAS number 1899102-24-9, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that is significant for its biological activity. The presence of nitrogen atoms in the diazaspiro framework enhances its interaction with biological targets. The molecular weight of the compound is approximately 254.37 g/mol, and it has a minimum purity of 97% .

Biological Activities

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit anticancer properties. For instance, certain piperidine derivatives have been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the activation of pathways that lead to cell cycle arrest and increased apoptosis, potentially through interactions with proteins involved in these pathways .

2. Neuroprotective Effects

The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE can enhance acetylcholine levels in the brain, which is crucial for memory and learning processes. Studies have shown that related compounds can improve cognitive function in animal models by reducing amyloid-beta aggregation and enhancing neuroprotection against oxidative stress .

3. Antimicrobial Properties

There is emerging evidence that compounds within this chemical class may possess antimicrobial activity. For example, certain diazaspiro compounds have demonstrated efficacy against fungal strains by inhibiting chitin synthase, thus preventing fungal growth. This suggests potential applications in developing new antifungal agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways, leading to changes in cellular responses.
  • Enzyme Inhibition : As noted, AChE inhibition is a key mechanism for enhancing neurotransmitter levels.
  • Structural Stability : The spirocyclic structure contributes to the stability and binding affinity of the compound to target proteins.

Case Study 1: Anticancer Efficacy

A study investigated the effects of a related piperidine derivative on FaDu hypopharyngeal tumor cells. The results indicated that the compound not only inhibited cell proliferation but also triggered apoptosis more effectively than the standard chemotherapeutic agent bleomycin. This supports the hypothesis that structural modifications can enhance biological activity through improved binding interactions with target proteins .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, a derivative of this compound was tested for its ability to inhibit AChE and BuChE enzymes. The findings revealed that while it effectively inhibited AChE, it showed variable effects on BuChE, suggesting selective action that could be beneficial in therapeutic contexts for Alzheimer's disease treatment .

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